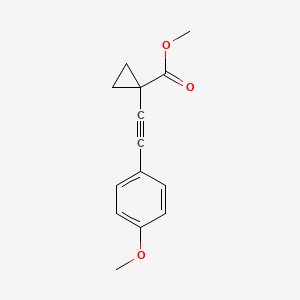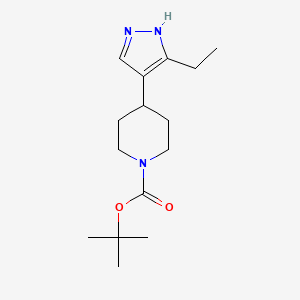
4-(Allyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-one
概要
説明
4-(Allyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the condensation of a naphthyridine derivative with a phenyl-substituted allyl ether under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(Allyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield naphthyridine oxides, while reduction could produce naphthyridine amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(Allyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1,8-Naphthyridin-2(1H)-one: A simpler derivative without the phenyl and propenyloxy groups.
Quinolones: A class of compounds with similar structures and biological activities.
Uniqueness
4-(Allyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other naphthyridine derivatives.
特性
CAS番号 |
89109-18-2 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
1-phenyl-4-prop-2-enoxy-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C17H14N2O2/c1-2-11-21-15-12-16(20)19(13-7-4-3-5-8-13)17-14(15)9-6-10-18-17/h2-10,12H,1,11H2 |
InChIキー |
WKYRBKKTPWIHNV-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC(=O)N(C2=C1C=CC=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoate](/img/structure/B8566190.png)





![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2(1H)-one](/img/structure/B8566250.png)







